molecular formula C9H15BrN2O2 B1667945 布罗沙特罗 CAS No. 76596-57-1

布罗沙特罗

货号: B1667945
CAS 编号: 76596-57-1
分子量: 263.13 g/mol
InChI 键: JBRBWHCVRGURBA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Broxaterol is a β2 adrenoreceptor agonist . It belongs to a class of drugs that affect the smooth muscle receptors in the body, often used for respiratory diseases that respond to this type of treatment .


Synthesis Analysis

The synthesis of isoxazole derivatives, which include Broxaterol, has been achieved using various aldehydes, hydroxylamine hydrochloride, and ethylacetoacetate . The process involves the use of 10 mol% DABCO as the catalyst in the presence of 5 ml water under reflux conditions .


Molecular Structure Analysis

Broxaterol has a molecular formula of C9H15BrN2O2 . Its molecular structure includes a bromine atom, an isoxazole ring, and a tert-butylamino group .


Physical And Chemical Properties Analysis

Broxaterol has a molar mass of 263.135 g·mol−1 . More detailed physical and chemical properties specific to Broxaterol were not found in the search results.

科学研究应用

布罗沙特罗的合成工艺

  • 合成研究:布罗沙特罗由乙二醛酸和丙酸乙酯合成,总收率为 8.4%。该工艺适用于大规模生产,采用温和的反应条件和市售原料 (Bao, 2002)

支气管扩张活性

  • 支气管扩张剂比较:一项研究比较了布罗沙特罗和沙丁胺醇的支气管扩张活性和耐受性。布罗沙特罗显示出剂量依赖性的支气管扩张反应,效力与沙丁胺醇相当 (Simone et al., 2004)

分子研究

  • β1-肾上腺素能受体激活:研究确定了激活人 β1-肾上腺素能受体的关键氨基酸。对突变受体进行分析,表明布罗沙特罗和另一种化合物在 β1 亚型上充当拮抗剂,但在某些突变体中被激活,表明它们在受体激活中的作用 (Behr et al., 2006)

布罗沙特罗在临床指南中的应用

  • 细支气管炎指南影响:一项多中心研究实施了细支气管炎的临床实践指南,其中包括使用布罗沙特罗等支气管扩张剂。该研究发现,在实施指南后,支气管扩张剂的给药实践发生了显着变化 (Kotagal et al., 2002)

透皮给药

  • 透皮布罗沙特罗治疗支气管收缩:一项研究评估了透皮布罗沙特罗对运动诱发支气管收缩的支气管扩张活性和预防作用。该研究表明其在透皮形式中用于哮喘管理的潜力 (Robuschi et al., 2004)

作用机制

Target of Action

Broxaterol primarily targets the β2-adrenergic receptor , a critical receptor involved in the relaxation of smooth muscle in the airways . This receptor plays a significant role in managing respiratory diseases that respond to this type of treatment .

Mode of Action

Broxaterol acts as a β2-adrenergic receptor agonist . It binds selectively to these β2-adrenergic receptors and mimics the action of endogenous catecholamines like epinephrine and norepinephrine, which are natural ligands for these receptors . This interaction leads to significant changes in the body, particularly in the respiratory system .

Biochemical Pathways

Upon binding to the β2-adrenergic receptors, Broxaterol initiates a cascade of biochemical events leading to the relaxation of the smooth muscles lining the airways . This action is achieved through the enhancement of cyclic AMP (cAMP) production within the cells. Increased levels of cAMP lead to the activation of protein kinase A (PKA), which in turn phosphorylates various proteins involved in muscle contraction . The net result is muscle relaxation and bronchodilation, alleviating symptoms associated with respiratory conditions like COPD and asthma .

Pharmacokinetics

For instance, Broxaterol is typically administered via inhalation, allowing for direct delivery to the airways, thereby maximizing its therapeutic effects while minimizing systemic exposure and potential side effects .

Result of Action

The primary molecular and cellular effect of Broxaterol’s action is the relaxation of the smooth muscles in the airways, leading to bronchodilation . This effect improves airflow and makes breathing easier for individuals suffering from obstructive airway diseases . Additionally, Broxaterol has been found to be very effective in inhibiting asthmogenic mediator release both in vitro and in vivo .

安全和危害

In long-term clinical evaluation, Broxaterol has been shown to be well tolerated, with an incidence of adverse reactions equal to or less than that reported in the literature for other β2-agonists . The side effects most frequently associated with Broxaterol were tremor, nervousness, and palpitations .

生化分析

Biochemical Properties

Broxaterol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to β2-adrenoreceptors, which are G protein-coupled receptors located on the surface of smooth muscle cells. Upon binding, Broxaterol activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade results in the relaxation of bronchial smooth muscles, thereby alleviating symptoms of respiratory distress .

Cellular Effects

Broxaterol exerts its effects on various cell types, particularly those involved in the respiratory system. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In smooth muscle cells, Broxaterol increases cAMP levels, which in turn activates protein kinase A (PKA). PKA phosphorylates target proteins, leading to muscle relaxation. Additionally, Broxaterol has been shown to affect gene expression by upregulating anti-inflammatory genes and downregulating pro-inflammatory genes, thereby reducing inflammation in the airways .

Molecular Mechanism

The molecular mechanism of Broxaterol involves its binding to β2-adrenoreceptors on the cell surface. This binding triggers a conformational change in the receptor, activating the Gs protein. The activated Gs protein then stimulates adenylate cyclase, increasing the production of cAMP from adenosine triphosphate (ATP). Elevated cAMP levels activate PKA, which phosphorylates various target proteins, leading to smooth muscle relaxation and bronchodilation. Broxaterol also inhibits the release of inflammatory mediators, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Broxaterol have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme temperatures or light. Long-term studies have shown that Broxaterol maintains its efficacy in relaxing bronchial muscles over extended periods. Prolonged exposure to the compound may lead to desensitization of β2-adrenoreceptors, reducing its effectiveness over time .

Dosage Effects in Animal Models

The effects of Broxaterol vary with different dosages in animal models. At low doses, Broxaterol effectively relaxes bronchial muscles without significant adverse effects. At higher doses, it can cause tachycardia, tremors, and other side effects due to overstimulation of β2-adrenoreceptors. Threshold effects have been observed, where a minimum concentration of Broxaterol is required to achieve therapeutic benefits. Toxicity studies have indicated that extremely high doses can lead to severe cardiovascular complications .

Metabolic Pathways

Broxaterol is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys. Broxaterol’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, Broxaterol is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, Broxaterol accumulates in the cytoplasm and binds to β2-adrenoreceptors on the cell surface. Its distribution is influenced by factors such as tissue perfusion, receptor density, and binding affinity .

Subcellular Localization

Broxaterol’s subcellular localization is primarily in the cytoplasm, where it interacts with β2-adrenoreceptors on the cell membrane. The compound does not possess specific targeting signals or post-translational modifications that direct it to other compartments or organelles. Its activity and function are largely dependent on its ability to bind to and activate β2-adrenoreceptors, leading to the downstream effects described earlier .

属性

IUPAC Name

1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRBWHCVRGURBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=NO1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76596-58-2 (mono-hydrochloride)
Record name Broxaterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076596571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20868402
Record name 3-Bromo-alpha-(((1,1-dimethylethyl)amino)methyl)isoxazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76596-57-1
Record name Broxaterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76596-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Broxaterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076596571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-alpha-(((1,1-dimethylethyl)amino)methyl)isoxazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-α-[[(1,1-dimethylethyl)amino]methyl]isoxazole-5-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROXATEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE4IRB4DUC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Broxaterol
Reactant of Route 2
Reactant of Route 2
Broxaterol
Reactant of Route 3
Reactant of Route 3
Broxaterol
Reactant of Route 4
Reactant of Route 4
Broxaterol
Reactant of Route 5
Reactant of Route 5
Broxaterol
Reactant of Route 6
Reactant of Route 6
Broxaterol
Customer
Q & A

A: Broxaterol is a selective β2-adrenergic receptor agonist. [] It binds to β2-adrenergic receptors, primarily found in the lungs, mimicking the effects of endogenous catecholamines like adrenaline. [, , ] This binding leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). [] Elevated cAMP levels relax bronchial smooth muscle, resulting in bronchodilation and improved airflow. [, , , ]

A: While broxaterol demonstrates high selectivity for β2-adrenergic receptors, it can activate β1-adrenergic receptors at higher concentrations. [, , ] This activation can lead to cardiovascular effects like increased heart rate and blood pressure. [, , ]

A: In addition to its bronchodilatory effects, broxaterol has shown an inhibitory effect on the release of asthmogenic mediators both in vitro and in vivo. [] This suggests a potential anti-inflammatory role for the drug.

A: Broxaterol is a 1-(3-substituted-5-isoxazolyl)-2-alkylaminoethanol derivative. [] Its chemical name is 1-(3-bromo-5-isoxazolyl)-2-tert-butylaminoethanol hydrochloride. []

A: The molecular formula of broxaterol hydrochloride is C11H17BrN2O2 · HCl, and its molecular weight is 324.64 g/mol. []

ANone: The provided research focuses on the pharmacological and pharmacokinetic properties of broxaterol. Further investigations are needed to assess its material compatibility and stability for broader applications.

A: Broxaterol is a β2-adrenergic receptor agonist and does not possess inherent catalytic properties. [, ] Its primary mechanism involves binding to receptors and initiating a signaling cascade rather than catalyzing chemical reactions.

ANone: While the provided research doesn't explicitly mention computational studies, molecular modeling techniques can be valuable for understanding drug-receptor interactions. Such studies could further elucidate the binding mode of broxaterol and guide the development of novel β2-adrenergic receptor agonists.

A: The presence of the isoxazole ring, the bromo substituent on the isoxazole ring, and the tert-butylaminoethanol moiety are crucial for broxaterol's activity and selectivity. [, ] Modifications to these structural features can significantly impact its binding affinity and selectivity profile. []

A: Replacing the catechol moiety found in many β-adrenergic compounds with an isoxazole ring led to the development of broxaterol. [] This modification contributes to its unique pharmacological profile, including its potency and selectivity for β2-adrenergic receptors. []

A: Studies investigating delta 2-isoxazoline derivatives structurally related to broxaterol revealed that the presence of an electron-releasing group at the 3-position of the isoxazole ring significantly influences binding affinity to β-adrenergic receptors. [] Notably, analogs lacking the bromo substituent exhibited considerably lower activity compared to broxaterol. []

A: Research indicates that broxaterol can be formulated as a pressurized aerosol, solution for inhalation, and transdermal patch. [, , ] Further research on its stability in various formulations, including different pH levels, temperatures, and excipients, is essential to ensure optimal drug delivery and therapeutic efficacy.

ANone: The provided research focuses primarily on the pharmacological aspects of broxaterol. Adherence to SHE regulations is crucial during drug development and manufacturing, and specific guidelines need to be consulted and followed.

A: Broxaterol exhibits rapid absorption after oral administration, reaching peak plasma concentrations within approximately one hour. [] Its distribution and elimination half-life are comparable in both children and adults. []

A: While specific metabolic pathways are not detailed in the provided research, studies indicate that broxaterol is primarily excreted in the urine. [] Further research is needed to fully elucidate its metabolic profile and identify potential metabolites.

A: Studies have shown that the bronchodilatory effects of broxaterol can last for up to 4 hours following a single dose. [, , ] This prolonged duration of action makes it a suitable option for managing chronic obstructive airway diseases.

A: Researchers have employed various animal models, including canine models, to investigate the effects of broxaterol on bronchial smooth muscle and diaphragmatic function. [, , ] These studies have provided valuable insights into its mechanism of action and potential therapeutic benefits.

A: Numerous clinical trials have been conducted to evaluate the efficacy and safety of broxaterol in patients with asthma and chronic obstructive pulmonary disease (COPD). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These trials have investigated various aspects, including its bronchodilatory effects, duration of action, impact on exercise tolerance, and potential side effects.

A: Clinical trials comparing broxaterol with other β2-agonists like salbutamol and terbutaline have shown comparable bronchodilatory effects. [, , , , ] Notably, some studies suggest that broxaterol may offer a faster onset of action and a longer duration of bronchodilation compared to certain other β2-agonists. [, , ]

A: Both oral and inhaled broxaterol have demonstrated efficacy in preventing exercise-induced bronchoconstriction in clinical trials. [, , ] These findings suggest its potential utility in managing individuals with exercise-induced asthma.

A: Clinical trials in COPD patients have shown that broxaterol improves respiratory muscle endurance and does not negatively impact gas exchange. [, , , ] These findings suggest potential benefits in managing respiratory symptoms and improving exercise capacity in COPD.

A: While broxaterol generally exhibits a favorable safety and efficacy profile, long-term use of high-dose β2-agonists, in general, has been associated with potential tolerance and a decline in asthma control. [, ] Further research is needed to fully elucidate the long-term effects of broxaterol and determine if resistance mechanisms may develop.

A: Studies investigating the metabolic effects of long-term oral broxaterol treatment found no clinically significant changes in plasma glucose, cholesterol, triglycerides, or free fatty acids. [] This suggests that long-term broxaterol use may not pose significant metabolic risks.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。